molecular formula C19H12N4O B2786988 7-(4-Phenoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 320417-19-4

7-(4-Phenoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile

Cat. No.: B2786988
CAS No.: 320417-19-4
M. Wt: 312.332
InChI Key: KDSUYOYVXORLRY-UHFFFAOYSA-N
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Description

7-(4-Phenoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile (CAS: 320417-19-4) is a pyrazolo[1,5-a]pyrimidine derivative with a phenoxyphenyl substituent at the C-7 position and a cyano group at C-2. Its molecular formula is C₁₉H₁₂N₄O, with a molecular weight of 312.33 g/mol . The pyrazolo[1,5-a]pyrimidine core resembles purine, enabling interactions with biological targets such as enzymes or receptors involved in nucleotide metabolism.

Properties

IUPAC Name

7-(4-phenoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12N4O/c20-12-15-13-22-23-18(10-11-21-19(15)23)14-6-8-17(9-7-14)24-16-4-2-1-3-5-16/h1-11,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDSUYOYVXORLRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CC=NC4=C(C=NN34)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Phenoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-phenoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized with ethyl cyanoacetate in the presence of a base such as sodium ethoxide . The reaction is usually carried out under reflux conditions to ensure complete cyclization and formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and environmentally friendly solvents to enhance yield and reduce waste . The use of deep eutectic solvents (DES) has also been explored to provide a greener and more sustainable approach to the synthesis of pyrazolo[1,5-a]pyrimidines .

Chemical Reactions Analysis

Types of Reactions

7-(4-Phenoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

A notable application of 7-(4-Phenoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile is its potential as an anticancer agent. Research has demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit promising anticancer properties through various mechanisms:

  • Molecular Docking Studies : These studies indicate that the compound can effectively bind to specific targets related to cancer cell proliferation and survival, enhancing its therapeutic potential against various cancer types .
  • In Vitro Testing : Compounds derived from this scaffold have shown broad-spectrum anticancer activity. For instance, some derivatives demonstrated significant cytotoxic effects on HepG2 cell lines, indicating their potential for liver cancer treatment .

Table 1: Anticancer Activity of Pyrazolo[1,5-a]pyrimidine Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundHepG215Inhibition of cell cycle progression
7bVarious10Induction of apoptosis
16cMCF-712Targeting TrKA enzyme

Imaging Agents

The compound has also been explored for use as a radiolabeled imaging agent in positron emission tomography (PET). Researchers have synthesized fluorine-18 labeled derivatives that allow for the visualization of tumors:

  • Synthesis and Labeling : The synthesis involves nucleophilic substitution methods to incorporate fluorine-18 into the pyrazolo[1,5-a]pyrimidine framework. This process yields compounds with high radiochemical purity suitable for PET imaging .
  • Uptake Characteristics : Studies comparing uptake characteristics in tumor models indicate that these radiolabeled compounds can effectively highlight cancerous tissues, aiding in diagnosis and treatment planning .

Optical Applications

The optical properties of pyrazolo[1,5-a]pyrimidines have garnered attention for their potential use in fluorescent materials:

  • Fluorescent Properties : The compound exhibits tunable photophysical properties that make it suitable for applications in chemosensing and as fluorescent probes. Its ability to emit light under specific conditions can be leveraged in various optical applications .
  • Material Science : The incorporation of electron-donating groups enhances the absorption and emission characteristics, allowing for the design of solid-state emitters with improved performance compared to traditional fluorescent materials .

Table 2: Optical Properties of Pyrazolo[1,5-a]pyrimidines

CompoundAbsorption Max (nm)Emission Max (nm)Quantum Yield
This compound3204500.63
Other Derivative3404800.57

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 7-(4-Phenoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile and related derivatives:

Compound Name Substituents Molecular Weight (g/mol) Key Findings Applications References
This compound C-7: 4-Phenoxyphenyl; C-3: CN 312.33 High molecular weight due to phenoxyphenyl group; structural similarity to purine analogs. Potential oncology/antimicrobial*
7-(3,4-Dichlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile C-7: 3,4-Dichlorophenyl; C-3: CN 289.13 Increased lipophilicity from Cl groups; may enhance membrane permeability. Antimicrobial candidates
7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile C-7: CF₃; C-3: CN ~253.17 (estimated) Electron-withdrawing CF₃ group improves metabolic stability. Drug discovery (structure-activity)
[18F]5 (7-(2-Chlorophenylamino)-5-((2-[18F]fluoroethoxy)methyl)-derivative) C-7: 2-Chlorophenylamino; C-5: fluorinated N/A (radiolabeled) Tumor-selective uptake in mice (2.18% ID/g at 5 min); used as PET radiotracer. Tumor imaging (PET/CT)
7-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile C-7: 5-Methyl-1-phenylpyrazol-4-yl; C-3: CN ~293.31 (estimated) High synthetic yield (92%); thermal stability (m.p. 218–219°C). Hypnotic agents, cytotoxic studies
7-Amino-6-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile C-6: 4-Fluorophenyl; C-7: NH₂; C-3: CN 253.24 Amino group enhances solubility; fluorophenyl may improve target binding. Antimicrobial/anticancer research

Key Observations:

Substituent Effects on Bioactivity: Electron-Withdrawing Groups (Cl, CF₃): Enhance lipophilicity and metabolic stability, as seen in the 3,4-dichlorophenyl and trifluoromethyl derivatives . Polar Groups (NH₂, OH): Improve water solubility and tumor clearance rates in radiolabeled analogs (e.g., [18F]5 derivatives with hydroxyl groups) .

Synthetic Feasibility :

  • Compounds like 7-(5-Methyl-1-phenylpyrazol-4-yl)-derivative are synthesized in high yields (>90%) via cyclocondensation, suggesting scalable routes for analogs .
  • Radiolabeled derivatives (e.g., [18F]5) require specialized techniques (nucleophilic substitution with [18F]KF/Kryptofix 2.2.2) but achieve >98% radiochemical purity .

Thermal and Chemical Stability: Benzo[f]chromen-substituted derivatives exhibit exceptionally high melting points (~348°C), indicating robust crystallinity . The target compound’s phenoxyphenyl group may confer similar stability, though experimental data is needed.

Biological Performance: Antimicrobial Activity: Derivatives with pyrrolidin- or isoindolyl-amino groups (e.g., 7-(hexahydro-isoindolylamino)) show potent antifungal/antibacterial effects . Oncology Applications: Radiolabeled pyrazolo[1,5-a]pyrimidines ([18F]5) demonstrate tumor-to-background ratios comparable to 18F-FDG but with slower washout, ideal for imaging . Hypnotic Activity: 5-Methyl-7-substituted derivatives (e.g., 1c) exhibit sedative effects, highlighting the scaffold’s versatility .

Biological Activity

7-(4-Phenoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an anticancer and antimicrobial agent. This article delves into its biological activity, mechanism of action, and relevant research findings.

  • Molecular Formula : C19H12N4O
  • Molecular Weight : 312.33 g/mol
  • CAS Number : 320417-19-4

The compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse biological activities, including kinase inhibition and interaction with various biological macromolecules.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant inhibitory effects on various cancer cell lines. For instance, studies have shown that related pyrazolo[1,5-a]pyrimidines can inhibit the proliferation of cancer cells by interfering with key signaling pathways involved in cell growth and survival.

Case Study: Inhibitory Effects on Cancer Cell Lines

Cell Line IC50 (µM) Mechanism of Action
HeLa0.36CDK2 inhibition
HCT1161.8CDK9 inhibition
A3750.5Apoptosis induction

These findings suggest that the compound may serve as a promising candidate for further development as an anticancer agent.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been explored for its antimicrobial potential. Its ability to interact with bacterial cell membranes and inhibit essential cellular processes positions it as a candidate for the development of new antibiotics.

The biological activity of this compound is primarily attributed to its ability to:

  • Inhibit Kinases : The compound has shown promise as a kinase inhibitor, which is critical in regulating various cellular functions.
  • Interfere with DNA Synthesis : By inhibiting dihydrofolate reductase (DHFR), related compounds can disrupt DNA synthesis in rapidly dividing cells.

Synthesis and Evaluation

The synthesis of this compound typically involves cyclization reactions starting from 4-phenoxybenzaldehyde and hydrazine hydrate. The resulting compound has undergone extensive evaluation for both its chemical properties and biological activities.

Comparative Studies

Comparative studies with other pyrazolo compounds have highlighted the unique properties of this compound:

Compound Biological Activity
Pyrazolo[3,4-d]pyrimidineModerate kinase inhibition
Pyrazolo[4,3-e][1,2,4]triazoloStronger selectivity for certain kinases

These comparisons underscore the enhanced efficacy and selectivity of the phenoxyphenyl substitution in this compound.

Q & A

Basic: What are the optimal synthetic routes for 7-(4-Phenoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile, considering yield and environmental impact?

Answer:
The synthesis typically involves cyclocondensation of hydrazine derivatives with carbonyl-containing precursors. A high-yield method employs deep eutectic solvents (DES) as reaction media, which reduce environmental impact by replacing traditional volatile organic solvents. For example, reacting 7-hydrazinyl precursors with phenoxyphenyl-substituted reagents under reflux in DES (e.g., choline chloride/urea mixtures) at 80–100°C for 6–12 hours achieves yields >85% . Key steps include pH control (neutral to slightly acidic) and purification via recrystallization from ethanol or methanol. Scalability is feasible with continuous flow systems to maintain reaction homogeneity .

Basic: What characterization techniques are essential for confirming the purity and structure of synthesized derivatives?

Answer:

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm substitution patterns (e.g., phenoxyphenyl group integration at δ 7.2–7.8 ppm for aromatic protons) .
  • Mass Spectrometry (MS): High-resolution MS validates molecular ion peaks (e.g., [M+H]+ for C19H12N4O requires m/z 313.1032) .
  • Infrared Spectroscopy (IR): Bands at ~2200 cm⁻¹ confirm the carbonitrile group, while 1600–1650 cm⁻¹ indicate pyrimidine ring vibrations .
  • HPLC: Purity >98% is ensured using C18 columns with acetonitrile/water gradients .

Advanced: How can X-ray crystallography and spectroscopic methods elucidate molecular structure and intermolecular interactions?

Answer:

  • X-ray Crystallography: Resolves bond lengths (e.g., C≡N: ~1.14 Å) and dihedral angles between pyrazolo-pyrimidine and phenoxyphenyl groups (e.g., ~15° torsion). Weak C–H⋯N hydrogen bonds (2.8–3.2 Å) stabilize crystal packing into sheets parallel to the b-axis .
  • Solid-State NMR: Distinguishes polymorphs by analyzing 15N chemical shifts for amine and nitrile groups .
  • DSC/TGA: Determines thermal stability (decomposition >250°C) and phase transitions .

Advanced: What computational strategies can predict reactivity and guide synthesis of novel derivatives?

Answer:

  • Quantum Chemical Calculations (DFT): Optimize transition states for cyclocondensation reactions. For example, B3LYP/6-31G(d) identifies energy barriers for DES-mediated pathways .
  • Reaction Path Search Algorithms: Tools like GRRM predict intermediates, reducing trial-and-error experimentation. For instance, simulating substituent effects at position 7 predicts regioselectivity in electrophilic substitutions .
  • Molecular Dynamics (MD): Simulate solvent effects (e.g., DES polarity) on reaction kinetics to optimize solvent choice .

Advanced: How do structural modifications at specific positions influence biological activity (e.g., kinase inhibition)?

Answer:

  • Position 3 (Carbonitrile): Replacing –C≡N with –CONH2 reduces cellular permeability (logP decreases by ~0.5), lowering PI3K inhibition (IC50 increases from 15 nM to 120 nM) .
  • Position 7 (Phenoxyphenyl): Fluorination at the para-position enhances metabolic stability (t1/2 increases from 2.1 to 4.3 hours in microsomes) and EGFR affinity (Ki = 8 nM vs. 35 nM for unsubstituted) .
  • Position 5 (Chloromethyl): Introducing –CH2Cl enables covalent binding to cysteine residues in kinases (e.g., BTK inhibition with IC50 = 9 nM) .

Advanced: How to resolve contradictions in reported biological activity data across studies?

Answer:

  • Assay Standardization: Compare IC50 values under identical conditions (e.g., ATP concentration in kinase assays). Discrepancies may arise from ATP levels (1 mM vs. 10 µM) .
  • Purity Analysis: Impurities >2% (e.g., unreacted hydrazine byproducts) can artifactually enhance cytotoxicity. Validate via HPLC-MS .
  • Cell Line Variability: Test across multiple lines (e.g., HeLa vs. MCF-7) to distinguish compound-specific effects from lineage-dependent responses .

Basic: What are common substituents introduced at the pyrazolo[1,5-a]pyrimidine core to enhance pharmacological properties?

Answer:

  • Electron-Withdrawing Groups (Position 3): –CF3 (improves metabolic stability) or –SO2NH2 (enhances solubility) .
  • Aromatic Substituents (Position 7): 4-Phenoxyphenyl (boosts kinase binding via π-π stacking) or 3-methylphenyl (increases logP for BBB penetration) .
  • Alkyl Chains (Position 5): –CH2Cl (enables covalent inhibition) or –CH2CH3 (reduces off-target effects) .

Advanced: What role do weak intermolecular interactions play in crystal packing and stability?

Answer:

  • C–H⋯N Hydrogen Bonds: Link molecules into infinite sheets (e.g., methylene H donors to pyrimidine N acceptors at 3.0 Å), stabilizing the lattice .
  • π-π Stacking: Phenoxyphenyl groups align face-to-face (3.4 Å spacing), contributing to melt resistance (>180°C) .
  • Halogen Interactions: Chlorine atoms participate in C–Cl⋯π contacts (3.3 Å), influencing polymorphism .

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